Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship

Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 300556-63-2) is a benzofuran derivative with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol. It is a solid at room temperature, characterized by a 5-hydroxy substitution on the benzofuran core and a methyl ester at the 3-position.

Molecular Formula C11H10O4
Molecular Weight 206.197
CAS No. 300556-63-2
Cat. No. B2785787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
CAS300556-63-2
Molecular FormulaC11H10O4
Molecular Weight206.197
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OC
InChIInChI=1S/C11H10O4/c1-6-10(11(13)14-2)8-5-7(12)3-4-9(8)15-6/h3-5,12H,1-2H3
InChIKeyQZLJYWONHJSRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Chemical Profile of Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 300556-63-2)


Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 300556-63-2) is a benzofuran derivative with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol [1]. It is a solid at room temperature, characterized by a 5-hydroxy substitution on the benzofuran core and a methyl ester at the 3-position [1]. This compound serves as a vital scaffold in medicinal chemistry, particularly as a key intermediate in the synthesis of a series of halogenated derivatives with demonstrated anticancer potential [2]. Its computed XLogP3-AA of 2.2 and Topological Polar Surface Area (tPSA) of 59.7 Ų position it within a favorable drug-like physicochemical space [1].

The Risk of Off-Target Substitution: Why Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is Not an Interchangeable Building Block


Substituting Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with a close analog like its ethyl ester or carboxylic acid is not scientifically trivial and can lead to project failure. The specific substitution pattern—a free 5-hydroxy group and a 3-methyl ester—is essential for downstream synthetic derivatization, particularly for the halogenation and acylation reactions required to produce the biologically active anticancer compounds described in the literature [1]. The ethyl ester analog (CAS 7287-40-3) has a higher molecular weight (220.22 g/mol) and distinct physicochemical properties, while the carboxylic acid (CAS 82039-84-7) introduces a reactive, ionizable proton that can interfere with subsequent coupling or halogenation reactions [2]. Class-level data on the anticancer derivatives show that even a single change from a 5-hydroxy to a 5-methoxy group significantly alters a compound's pro-oxidative and proapoptotic properties, underscoring the functional sensitivity of the core scaffold [1].

Quantitative Evidence for the Differentiation of Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate from its Closest Analogs


Proven Downstream Biological Relevance: Scaffold for Anticancer Halogen Derivatives with Demonstrated Cytotoxicity

Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is the direct and necessary precursor to a series of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate halogen derivatives, whose anticancer activities have been quantitatively assessed. Two of its final derivatives, compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-...) and compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-...), showed significant cytotoxicity in an MTT assay against a panel of human cancer cell lines [1]. This establishes a direct link between the intact 5-hydroxy-2-methyl-3-methyl ester scaffold and the generation of compounds with proven, low-micromolar anticancer activity. In contrast, no such direct biological activity or use as a precursor for an active series has been published for the analogous ethyl ester or carboxylic acid [1].

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship

Computational Physicochemical Comparison: Drug-Like Property Advantages Over the Ethyl Ester Analog

Computed properties show a quantifiable difference between the target methyl ester and its closest analog, the ethyl ester (CAS 7287-40-3). The target compound has a lower computed lipophilicity (XLogP3-AA: 2.2 vs 2.5) and a lower molecular weight (206.19 vs 220.22 g/mol) than the ethyl ester [1][2]. The smaller size and lower lipophilicity of the methyl ester may contribute to a more favorable starting point for lead optimization, as it leaves more room for property changes before commonly accepted drug-likeness thresholds are breached. The smaller molar volume can also be advantageous for accessing compact binding pockets.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Target-Selective Binding Advantage Over the Ethyl Ester Analog for EIF2AK3

BindingDB data provides a direct head-to-head comparison of the target methyl ester against its ethyl ester analog for inhibition of the Eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3). The methyl ester compound (CID 2891692) shows no recorded activity against this target, whereas the ethyl ester analog (CID 81704) is confirmed to bind to EIF2AK3 [1]. This demonstrates that the simple substitution of a methyl for an ethyl ester on this scaffold can drastically alter target selectivity. For a program aiming to avoid EIF2AK3 inhibition, the methyl ester offers a clean profile, whereas the ethyl ester would introduce an unwanted polypharmacology risk.

Chemical Biology Kinase Inhibition Drug Discovery

Defined GHS Hazard Profile Enables Safe, Predictable Laboratory Procurement

The target compound has a clearly defined and classified GHS hazard profile, as reported by a company to the ECHA C&L Inventory. It is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. This pre-existing classification streamlines safety assessments and ensures compliance with institutional safety regulations upon procurement. In contrast, less common or newly synthesized analogs may lack such a definitive, publicly available safety profile, leading to procurement delays, the need for costly in-house safety testing, or handling under unknown risk.

Chemical Safety Procurement Laboratory Handling

Targeted Application Scenarios: Where Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Provides a Decisive Research Advantage


Medicinal Chemistry: A Validated Gateway Scaffold for Anticancer Lead Generation

Based on the evidence that Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is the direct precursor to a series of potent anticancer halogen derivatives [1], this compound should be prioritized for any medicinal chemistry campaign aimed at generating novel benzofuran-based cytotoxics. A procurement team can be confident that by starting with this specific scaffold, they are adopting a chemically validated entry point into a productive Structure-Activity Relationship (SAR) series, immediately providing a path to derivatives with known, multi-faceted anticancer mechanisms, including apoptosis induction and IL-6 suppression [1]. This de-risks the hit-to-lead phase.

Chemical Biology: A Clean Probe for Studies Requiring EIF2AK3 Selectivity

For researchers investigating biological pathways where EIF2AK3 kinase activity is a potential confounding factor, the BindingDB data provides a clear selection advantage [2]. The target methyl ester compound shows no activity against this kinase, whereas its most common analog, the ethyl ester, is a known binder. This application scenario is ideal for projects that need a benzofuran-based chemical probe free from EIF2AK3 off-target effects, enabling cleaner interpretation of phenotypic assay results [2].

Process Chemistry: A Defined Safety Profile for Scalable Laboratory Synthesis

The definitive, publicly available GHS hazard classification for Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate [3] makes it the preferred choice for process chemists developing scalable synthetic routes. The known classification (Acute Tox. 4, Skin Irrit. 2, etc.) allows for immediate and compliant implementation of standard safety protocols, facilitating a faster and safer scale-up from milligram to gram quantities. This predictability is invaluable for industrial procurement where unknown hazard profiles can halt scale-up activities.

Computational Drug Design: An Optimal Fragment for Property-Based Lead Optimization

Supported by the comparative physicochemical data, this compound is an ideal starting fragment for structure-based drug design (SBDD) [4][5]. Its computed low lipophilicity (XLogP3 2.2) and small size (MW 206.19 g/mol) are superior to its ethyl ester analog. In silico modelers and medicinal chemists can elaborate this core with greater confidence that the final lead molecule will remain within favorable property space for oral bioavailability, providing a concrete advantage in balancing potency with ADME properties from the very first synthesis [4][5].

Quote Request

Request a Quote for Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.